2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)7-2-3-9-4-6(7)5-10-11/h5,9H,2-4H2,1H3 |
InChI Key |
ONXQLQRHTAWBQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridazine Precursors with Appropriate Substituents
The core strategy for synthesizing 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves constructing the bicyclic system by cyclization reactions starting from pyridazine derivatives bearing suitable functional groups. This often includes:
- Condensation of substituted pyridazine carboxylates or esters with amines or hydrazines to form hydrazide intermediates.
- Intramolecular cyclization under acidic or Lewis acid catalysis to close the tetrahydropyridine ring fused to the pyridazine core.
- Use of microwave-assisted heating to accelerate ring closure and improve yields, as demonstrated in related pyridazinone syntheses.
Detailed Preparation Methodology
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 3-methylpyridazine-4-carboxylate + Aldimine | Mannich-type addition catalyzed by Cu(OTf)2 | 8-54 | Microwave heating (135-165°C) improves conversion and reduces reaction time |
| 2 | Intramolecular ring closure | Occurs concomitantly with Mannich reaction | - | Intermediate not isolated; ring closure forms tetrahydropyrido-pyridazinone scaffold |
| 3 | Workup and purification | Silica gel chromatography | - | Removal of copper salts and byproducts |
This approach is supported by experimental data showing that increasing catalyst loading and reaction temperature enhances conversion and yield.
Alternative Synthetic Routes
Hydrazine Hydrate Condensation
For related fused heterocycles, condensation of acetyl-containing carboxylates with hydrazine hydrate under acidic conditions (e.g., acetic acid or trifluoroacetic acid) has been used to form pyridazinone rings. Variations in solvent and temperature affect yield and tautomeric forms of the product.
Multi-Step Cyclization from Cyclohexyl Derivatives
Synthesis of analogues such as 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves:
- Condensation of cyclohexyl derivatives with pyridazine precursors.
- Controlled cyclization under specific temperature and solvent conditions.
- Purification and structural confirmation by NMR and mass spectrometry.
Comparative Data Table of Related Compounds Preparation
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the pyridazine ring .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one and related bicyclic heterocycles:
Key Structural and Functional Insights:
Core Heterocycle Differences: Pyridazine vs. For example, naphthyridinone derivatives (pyridine-pyridone fused systems) demonstrate MET/AXL kinase selectivity, while pyrido-pyrimidines are linked to Axl inhibition . Saturation Effects: Partial saturation in the pyrido ring (e.g., 5,6,7,8-tetrahydro) enhances conformational rigidity, which may improve target affinity but reduce metabolic stability .
Substituent Impact: Methyl Group (2-position): The 2-methyl group in the target compound may enhance lipophilicity compared to phenyl or halogenated analogs, influencing cellular uptake . Halogenation: Chloro-substituted derivatives (e.g., 2,4-dichloro analogs) are often intermediates for further functionalization but may introduce toxicity concerns . Aromatic Modifications: The sodium salt of 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazin-1(2H)-one () highlights the role of aromatic substituents in extending π-π stacking interactions, critical for chemiluminescent applications .
Biological Activity Trends: Pyrido-pyridazinones are less explored than pyrido-pyrimidines in kinase inhibitor research. However, the naphthyridinone scaffold in shows IC50 values in the nanomolar range for MET/AXL kinases, suggesting that strategic substitution on similar bicyclic cores could yield potent inhibitors .
Research Findings and Implications
- Kinase Inhibition : Pyrido-pyrimidine derivatives (e.g., 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines) have demonstrated selective inhibition of Axl kinase, a receptor tyrosine kinase implicated in cancer progression. Their activity is attributed to interactions with the ATP-binding pocket, where the pyrimidine nitrogen engages in critical hydrogen bonds .
- Synthetic Utility : Halogenated analogs (e.g., 2,4-dichloro derivatives) serve as versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the core structure .
- Chemiluminescence: The sodium salt of a pyrido[3,4-d]pyridazin-1(2H)-one derivative () is utilized in oxidative stress assays due to its luminescent properties, highlighting non-therapeutic applications of this scaffold .
Biological Activity
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9N3O
- Molecular Weight : 151.17 g/mol
- CAS Number : 1447962-40-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of research include:
- Antimicrobial Activity : This compound has shown promising results against various microbial strains.
- Anti-inflammatory Effects : Its potential as an anti-inflammatory agent has been investigated in several in vitro and in vivo models.
- CNS Activity : There is emerging evidence suggesting neuroprotective properties that may be beneficial for treating neurological disorders.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could serve as a lead structure for the development of new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed using various assays. In one study, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Results:
- TNF-α Reduction : The compound reduced TNF-α levels by approximately 50% at a concentration of 10 µM.
- IL-6 Inhibition : A similar inhibition pattern was observed for IL-6 production.
These results suggest that this compound may exert its anti-inflammatory effects through the modulation of cytokine production.
Central Nervous System (CNS) Activity
The neuroprotective potential of this compound was evaluated in models of neurodegeneration. In a recent study involving neuronal cell lines exposed to oxidative stress:
Findings:
- The compound significantly increased cell viability and reduced apoptosis.
- It was found to modulate pathways involved in oxidative stress response.
This suggests that it may have therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution investigated the antimicrobial efficacy of various derivatives of tetrahydropyrido compounds. Among them, this compound was highlighted for its potent activity against resistant strains of bacteria.
Case Study 2: Neuroprotective Effects
In another case study focusing on neuroprotection, the administration of this compound in a mouse model demonstrated significant improvement in cognitive function following induced oxidative stress. Behavioral tests indicated enhanced memory retention compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
